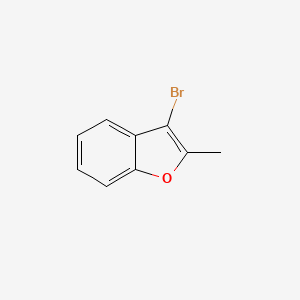
3-Bromo-2-methylbenzofuran
Cat. No. B1609783
Key on ui cas rn:
58863-48-2
M. Wt: 211.05 g/mol
InChI Key: OEGMISNFEAVBHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06894042B2
Procedure details


Methyl benzofuran-5-carboxylate (1.74 g, 9.9 mmol) is dissolved in CH2Cl2 (50 mL), layered with saturated NaHCO3 (75 mL) using very slow magnetic stirring so that the two layers are not mixed and treated with Br2 (3.1 mL, 59.1 mmol). The bi-phasic mixture is stirred slowly for 2 h, then vigorously for 1 h. The layers are separated and the aqueous layer is extracted with CH2Cl2 (2×50 mL). The organics are dried (Na2SO4) and concentrated under reduced pressure without heat. The residue is dissolved in MeOH (100 mL), treated with K2CO3 (8.17 g, 59.1 mmol) and stirred at RT for 18 h. The mixture is concentrated to dryness, partitioned between 50% saturated NaHCO3 (75 mL) and EtOAc (2×75 mL) and the organics are dried (Na2SO4) and concentrated in vacuo. The crude material (2.21 g) is adsorbed onto silica gel (4.5 g) chromatographed over 90 g slurry-packed silica gel, eluting with 8% EtOAc/hexane then 15% EtOAc/hexane. The appropriate fractions are combined and concentrated to afford 1.88 g (75%) of methyl 3-bromo-1-benzofuran as a white solid. 1H NMR (300 MHz, CDCl3): δ 3.99, 7.55, 7.74, 8.11, 8.31 ppm.





Yield
75%
Identifiers


|
REACTION_CXSMILES
|
O1[C:5]2[CH:6]=[CH:7][C:8]([C:10](OC)=O)=C[C:4]=2[CH:3]=[CH:2]1.[C:14]([O-:17])(O)=O.[Na+].[Br:19]Br.C([O-])([O-])=O.[K+].[K+]>C(Cl)Cl>[CH3:10][C:8]1[O:17][C:14]2[CH:2]=[CH:3][CH:4]=[CH:5][C:6]=2[C:7]=1[Br:19] |f:1.2,4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.74 g
|
|
Type
|
reactant
|
|
Smiles
|
O1C=CC2=C1C=CC(=C2)C(=O)OC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
3.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Four
|
Name
|
|
|
Quantity
|
8.17 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
using very slow magnetic stirring so that the two layers
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
are not mixed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The bi-phasic mixture is stirred slowly for 2 h
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers are separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer is extracted with CH2Cl2 (2×50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organics are dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
without heat
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue is dissolved in MeOH (100 mL)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at RT for 18 h
|
|
Duration
|
18 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture is concentrated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned between 50% saturated NaHCO3 (75 mL) and EtOAc (2×75 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organics are dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed over 90 g slurry-packed silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 8% EtOAc/hexane
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1OC2=C(C1Br)C=CC=C2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.88 g | |
| YIELD: PERCENTYIELD | 75% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
